molecular formula C7H10O5-2 B1240361 2-Isopropylmalate(2-)

2-Isopropylmalate(2-)

Cat. No. B1240361
M. Wt: 174.15 g/mol
InChI Key: BITYXLXUCSKTJS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropylmalate(2-) is a dicarboxylic acid dianion resulting from the removal of a proton from both of the carboxylic acid groups of 2-isopropylmalic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a 2-isopropylmalate and a dicarboxylic acid dianion. It derives from a succinate(2-). It is a conjugate base of a 2-isopropylmalic acid.

Scientific Research Applications

Mitochondrial Localization and Synthesis

2-Isopropylmalate synthase, a mitochondrial enzyme in yeast, is essential for certain metabolic processes. Studies have shown its significant localization within the mitochondrial matrix, underscoring its role in mitochondrial functions (Hampsey, Lewin, & Kohlhaw, 1983).

Enzymatic Inhibition and Substrate Analogs

Research on 3-isopropylmalate dehydrogenase, which plays a critical role in leucine biosynthesis, indicates that certain conformationally restricted substrate analogs of 2-isopropylmalate act as inhibitors. This finding is significant for understanding and potentially manipulating enzyme functions (Chiba, Eguchi, Oshima, & Kakinuma, 1997).

Kinetics and Pathways in Biochemical Reactions

Studies on Thermus thermophilus isopropylmalate dehydrogenase have elucidated its kinetic mechanism and reaction pathway. This enzyme's role in converting isopropylmalate to α-ketoisocaproate is critical for understanding biochemical processes in bacteria and yeast (Pirrung, Han, & Nunn, 1994).

Role in Leucine Biosynthesis

In Saccharomyces cerevisiae, β-isopropylmalate dehydrogenase, a product of the LEU2 gene, has been characterized, providing insights into leucine biosynthesis in yeast. Understanding this enzyme's function and regulation is vital for metabolic studies (Hsu & Kohlhaw, 1980).

Evolution of Metabolic Pathways

Research on Methanocaldococcus jannaschii demonstrates how enzymes involved in isopropylmalate pathways facilitated the evolution of 2-oxobutyrate biosynthesis. This has implications for understanding evolutionary biology and metabolic pathways (Drevland, Waheed, & Graham, 2007).

Antimicrobial and Antioxidant Activities

A study quantifying 2-isopropylmalic acids in wines found these compounds exhibit mild antimicrobial and antioxidant activities. This highlights the potential application of 2-isopropylmalate in food safety and preservation (Ricciutelli et al., 2020).

properties

Product Name

2-Isopropylmalate(2-)

Molecular Formula

C7H10O5-2

Molecular Weight

174.15 g/mol

IUPAC Name

2-hydroxy-2-propan-2-ylbutanedioate

InChI

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/p-2

InChI Key

BITYXLXUCSKTJS-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(CC(=O)[O-])(C(=O)[O-])O

synonyms

alpha-isopropylmalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylmalate(2-)
Reactant of Route 2
2-Isopropylmalate(2-)
Reactant of Route 3
2-Isopropylmalate(2-)
Reactant of Route 4
2-Isopropylmalate(2-)
Reactant of Route 5
2-Isopropylmalate(2-)
Reactant of Route 6
2-Isopropylmalate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.